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This comparison guide provides a detailed analysis of the efficacy of Lu AF35700 in a

preclinical disease model, juxtaposed with its performance in human clinical trials for treatment-

resistant schizophrenia. The data presented herein is intended for researchers, scientists, and

drug development professionals to facilitate an objective evaluation of Lu AF35700's

therapeutic potential.

Executive Summary
Lu AF35700, a novel antipsychotic agent with a primary mechanism of action as a dopamine

D1 and D2 receptor antagonist, has been evaluated in both preclinical and clinical settings.

While it demonstrated antipsychotic effects, it did not show superiority over standard-of-care

treatments in a major clinical trial for treatment-resistant schizophrenia.[1][2] This guide

summarizes the key findings from a preclinical study using the phencyclidine (PCP) rat model

of schizophrenia and the pivotal Phase III clinical trial (NCT02717195), comparing its efficacy

against risperidone and olanzapine.

Comparative Efficacy Data
The following tables summarize the quantitative outcomes from the preclinical phencyclidine

(PCP) model and the Phase III clinical trial in treatment-resistant schizophrenia.
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Preclinical Efficacy in the Phencyclidine (PCP) Rat
Model

Parameter Effect of PCP

Effect of Lu
AF35700 on
PCP-induced
changes

Comparator(s)
Comparator
Effect(s)

Neuronal

Discharge Rate

in Thalamo-

cortical Networks

Increased
Reversed the

alteration

Haloperidol (D2

antagonist)

Reversed PCP

effects

Low-Frequency

Oscillation (LFO)

in Thalamo-

cortical Networks

Decreased
Reversed the

alteration

Haloperidol (D2

antagonist),

SCH-23390 (D1

antagonist)

Haloperidol

reversed the

effect. A

combination of

sub-effective

doses of

haloperidol and

SCH-23390 fully

reversed the

effect.

c-fos mRNA

Expression in

Thalamo-cortical

Regions

Increased
Prevented the

increase

Not explicitly

stated for this

parameter

Not explicitly

stated for this

parameter

Data from a study evaluating Lu AF35700 in a phencyclidine (PCP)-induced model of

schizophrenia in rats.[3]

Clinical Efficacy in Treatment-Resistant Schizophrenia
(NCT02717195)
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Outcome Measure
Lu AF35700 (10
mg)

Lu AF35700 (20
mg)

Active Comparator
(Risperidone or
Olanzapine)

Mean Change from

Baseline in PANSS

Total Score

-10.1 (± 0.96 SE) -8.22 (± 0.98 SE) -9.90 (± 0.97 SE)

Treatment Difference

vs. Comparator [95%

CI]

-0.12 [-2.37; 2.13] 1.67 [-0.59; 3.94] N/A

Data from a 10-week, randomized, double-blind, active-controlled clinical trial in patients with

treatment-resistant schizophrenia.[1][2] The Positive and Negative Syndrome Scale (PANSS) is

a standard instrument for assessing the severity of symptoms in schizophrenia.

Experimental Protocols
Preclinical Study: Phencyclidine (PCP) Rat Model of
Schizophrenia
Objective: To evaluate the ability of Lu AF35700 to reverse the alterations in thalamo-cortical

activity induced by phencyclidine (PCP), a pharmacological model of schizophrenia.[3]

Animal Model: Adult male Sprague-Dawley rats were used.

Experimental Groups:

Vehicle control

PCP administration

Lu AF35700 pre-treatment followed by PCP administration

Haloperidol pre-treatment followed by PCP administration

SCH-23390 (a D1 antagonist) pre-treatment followed by PCP administration
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Combination of sub-effective doses of haloperidol and SCH-23390 followed by PCP

administration

Methodology:

Drug Administration: Lu AF35700, haloperidol, and SCH-23390 were administered prior to

the administration of PCP.

Electrophysiological Recordings: In anesthetized rats, single-unit recordings and local field

potentials were obtained from the thalamus and prefrontal cortex to measure neuronal

discharge rate and low-frequency oscillations (LFO).

Gene Expression Analysis: In awake rats, in situ hybridization was used to measure the

expression of c-fos mRNA, a marker of neuronal activity, in various brain regions.

Clinical Trial: NCT02717195
Objective: To evaluate the efficacy and safety of Lu AF35700 in patients with treatment-

resistant schizophrenia.

Study Design: A randomized, double-blind, active-controlled, 10-week clinical trial.[1][2]

Participant Population: Patients diagnosed with treatment-resistant schizophrenia.

Intervention Arms:

Lu AF35700 (10 mg/day)

Lu AF35700 (20 mg/day)

Active Comparator (risperidone or olanzapine)

Methodology:

Screening and Prospective Confirmation: Patients underwent a screening period and a

prospective confirmation period to verify treatment resistance.
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Randomization and Blinding: Eligible patients were randomized in a 1:1:1 ratio to one of the

three treatment arms. The study was double-blinded, meaning neither the patients nor the

investigators knew which treatment was being administered.

Primary Endpoint Assessment: The primary outcome measure was the change from baseline

in the Positive and Negative Syndrome Scale (PANSS) total score at week 10.

Mechanism of Action and Signaling Pathways
Lu AF35700, risperidone, and olanzapine all exert their antipsychotic effects primarily through

the modulation of dopamine and serotonin receptors. The key signaling pathways are depicted

below.
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Dopamine D1 and D2 Receptor Signaling Pathways.
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Preclinical Experimental Workflow (PCP Rat Model)

Clinical Trial Workflow (NCT02717195)

Animal Acclimatization Drug Administration
(Lu AF35700 or Comparator) PCP Administration Data Collection

(Electrophysiology / Gene Expression) Data Analysis

Patient Screening Prospective Confirmation of
Treatment Resistance Randomization (1:1:1) 10-Week Double-Blind Treatment

(Lu AF35700 or Comparator)
Primary Endpoint Assessment

(Change in PANSS Score)

Click to download full resolution via product page

Experimental Workflows.

Conclusion
The available data indicates that Lu AF35700 shows biological activity in a preclinical model of

schizophrenia by reversing PCP-induced neuronal alterations.[3] However, in a large-scale

clinical trial, this did not translate into superior efficacy over existing treatments for treatment-

resistant schizophrenia.[1][2] The discordance between preclinical and clinical findings

highlights the challenges in translating efficacy from animal models to complex human

diseases. Further research may be needed to identify specific patient populations or disease

subtypes that may benefit from Lu AF35700's unique pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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